molecular formula C14H21N5O B6622980 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one

1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one

Cat. No. B6622980
M. Wt: 275.35 g/mol
InChI Key: SEUZAKWFWYTXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one, also known as DMTCP, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in gene expression and epigenetic regulation. DMTCP has been shown to have a wide range of potential applications in various fields of research, including cancer biology, neuroscience, and drug discovery.

Mechanism of Action

1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one exerts its biological effects by inhibiting the activity of the histone deacetylase enzyme. This enzyme plays a crucial role in regulating gene expression and epigenetic modifications, which are important for normal cellular function. By inhibiting histone deacetylase, 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one has been shown to have a wide range of biochemical and physiological effects in various cell types. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, while promoting neuronal survival and reducing inflammation in the brain. 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one has several advantages for laboratory experiments, including its high potency and selectivity, its ability to induce cell death in a variety of cancer cell types, and its potential for use in combination with other cancer therapies. However, 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects, and the need for further studies to optimize its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for research on 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one, including:
1. Further studies to optimize its pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and bioavailability.
2. Development of more efficient and scalable synthesis methods for 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one.
3. Investigation of its potential applications in other diseases, such as autoimmune disorders and infectious diseases.
4. Exploration of its mechanisms of action and identification of its molecular targets.
5. Development of novel 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one derivatives with improved pharmacological properties and reduced toxicity.
Conclusion:
1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one is a promising chemical compound with a wide range of potential applications in scientific research. Its potent and selective inhibition of the histone deacetylase enzyme makes it a valuable tool for studying epigenetic regulation and gene expression in various cell types. Further research is needed to fully understand its mechanisms of action and optimize its pharmacological properties for clinical use.

Synthesis Methods

1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one can be synthesized using a simple and efficient method that involves the reaction of 1,4-pentadien-3-one with 5,6-dimethyl-1,2,4-triazin-3-amine and piperazine in the presence of a catalyst. The resulting compound can be purified using standard chromatography techniques to obtain a high yield of pure 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one.

Scientific Research Applications

1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, 1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases.

properties

IUPAC Name

1-[4-(5,6-dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-4-5-6-13(20)18-7-9-19(10-8-18)14-15-11(2)12(3)16-17-14/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUZAKWFWYTXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)N2CCN(CC2)C(=O)CCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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